Ro 16-8714

Description

Properties

CAS No. |

90505-66-1 |

|---|---|

Molecular Formula |

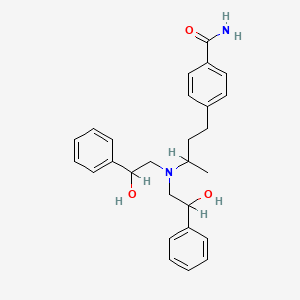

C27H32N2O3 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

4-[3-[bis(2-hydroxy-2-phenylethyl)amino]butyl]benzamide |

InChI |

InChI=1S/C27H32N2O3/c1-20(12-13-21-14-16-24(17-15-21)27(28)32)29(18-25(30)22-8-4-2-5-9-22)19-26(31)23-10-6-3-7-11-23/h2-11,14-17,20,25-26,30-31H,12-13,18-19H2,1H3,(H2,28,32) |

InChI Key |

OPPQEWZOPDBGAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(bis(beta-hydroxyphenethyl)amino)butyl)benzamide maleate of Ro 16-8714 Ro 16-8714 Ro-16-8714 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ro 16-8714: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenylethanolamine derivative identified as a β-adrenergic agonist with potent thermogenic and lipolytic properties. Primarily investigated for its potential as an anti-obesity agent, its mechanism of action centers on the stimulation of β-adrenoceptors, leading to the activation of the adenylate cyclase signaling cascade. This results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn drives key metabolic processes in target tissues, most notably brown and white adipose tissue. While showing promise in preclinical rodent models, its development was halted due to a lack of significant efficacy and the presence of cardiovascular side effects in humans, suggesting a suboptimal selectivity profile. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound, supported by available quantitative data and experimental methodologies.

Core Signaling Pathway: β-Adrenergic Stimulation

The principal mechanism of action of this compound is its function as an agonist at β-adrenergic receptors. Although initially presumed to have selectivity for the β3-adrenoceptor subtype, which is highly expressed in adipose tissue, its effects on heart rate in human studies suggest some level of interaction with β1 and/or β2 adrenoceptors.[1][2] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) subsequently stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This elevation in intracellular cAMP is the central event that triggers the downstream effects of this compound.[3][4]

Key Metabolic Effects and Underlying Mechanisms

Thermogenesis in Brown Adipose Tissue (BAT)

A primary effect of this compound is the stimulation of thermogenesis, the process of heat production. This is predominantly mediated through its action on brown adipocytes. The increase in cAMP levels activates Protein Kinase A (PKA), which is known to phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB then binds to cAMP response elements in the promoter region of the Uncoupling Protein 1 (UCP1) gene, leading to increased transcription and synthesis of UCP1.[5] UCP1 is a mitochondrial inner membrane protein that uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[5]

Lipolysis in White and Brown Adipose Tissue

This compound is a potent stimulator of lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[6] This process is also initiated by the activation of PKA in adipocytes. PKA phosphorylates and activates two key proteins on the surface of lipid droplets: Perilipin and Hormone-Sensitive Lipase (HSL). Phosphorylation of Perilipin causes a conformational change that allows HSL access to the triglyceride core of the lipid droplet. Simultaneously, PKA-mediated phosphorylation of HSL significantly increases its enzymatic activity. Activated HSL then hydrolyzes triglycerides to diglycerides, which are further broken down to monoglycerides and finally to free fatty acids and glycerol by other lipases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key preclinical and clinical studies.

Table 1: Effects of this compound on Brown Adipose Tissue in Obese (fa/fa) Zucker Rats

| Parameter | Treatment | Result | Reference |

| β-adrenoceptor Number | Acute this compound | 2.8-fold increase vs. untreated obese rats | Muzzin et al., 1989 |

| Isoprenaline-stimulated Adenylate Cyclase Activity | Acute this compound | 2.5-fold increase vs. untreated obese rats | Muzzin et al., 1989 |

| NaF-stimulated Adenylate Cyclase Activity | Acute this compound | 2.0-fold increase vs. untreated obese rats | Muzzin et al., 1989 |

| UCP1 mRNA Level | Acute this compound | Increased to the same extent in lean and obese rats | Muzzin et al., 1989 |

| β3-AR Number | 72h this compound | 62% decrease vs. controls | Revelli et al., 1992 |

| β3-AR mRNA Steady-State Level | 30h this compound | 93% decrease vs. controls | Revelli et al., 1992 |

Table 2: Thermogenic and Cardiovascular Effects of this compound in Healthy Male Volunteers

| Parameter | Treatment | Result | Reference |

| Energy Expenditure | Infusion of this compound | Significant increase | Henny et al., 1987[1] |

| Heart Rate | Infusion of this compound | Significant increase | Henny et al., 1987[1] |

Experimental Protocols

Adenylate Cyclase Activity Assay (based on Muzzin et al., 1989)

This protocol describes a method for determining the effect of this compound on adenylate cyclase activity in brown adipose tissue plasma membranes.

-

Membrane Preparation: Interscapular brown adipose tissue (IBAT) is homogenized in a buffered sucrose solution. Plasma membranes are isolated by differential centrifugation.

-

Assay Mixture: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, ATP, GTP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and [α-32P]ATP as a tracer.

-

Incubation: Plasma membranes are incubated with the assay mixture and the test compounds (e.g., isoprenaline for general β-adrenergic stimulation, NaF for direct G-protein activation, or this compound) at 30°C for 10 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing SDS, ATP, and [3H]cAMP (to monitor recovery), followed by heating.

-

cAMP Separation: The newly synthesized [32P]cAMP is separated from other radiolabeled nucleotides using sequential column chromatography over Dowex and alumina.

-

Quantification: The amount of [32P]cAMP is determined by liquid scintillation counting, and the results are expressed as pmol of cAMP formed per mg of membrane protein per minute.

UCP1 mRNA Level Analysis (based on Muzzin et al., 1989)

This protocol outlines the measurement of UCP1 mRNA levels in response to this compound treatment.

-

Animal Treatment: Lean and obese Zucker rats are treated with this compound or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA is extracted from IBAT using a method such as guanidinium thiocyanate-phenol-chloroform extraction.

-

Northern Blot Analysis:

-

Total RNA is size-fractionated by electrophoresis on a denaturing agarose gel.

-

The RNA is transferred and cross-linked to a nylon membrane.

-

The membrane is hybridized with a radiolabeled cDNA probe specific for UCP1.

-

The hybridized probe is visualized by autoradiography.

-

-

Quantification: The intensity of the bands corresponding to UCP1 mRNA is quantified by densitometry and normalized to a housekeeping gene to control for loading variations.

Conclusion

This compound acts as a β-adrenergic agonist, primarily targeting adipose tissues to induce thermogenesis and lipolysis through the Gs-adenylate cyclase-cAMP-PKA signaling pathway. Its potent effects in rodent models, particularly the upregulation of UCP1 and stimulation of lipolytic machinery, highlighted the therapeutic potential of β3-adrenoceptor agonism for obesity. However, the translation of these effects to human subjects was unsuccessful, likely due to species differences in β3-adrenoceptor pharmacology and a lack of sufficient selectivity of this compound, leading to undesirable cardiovascular stimulation. The study of this compound has nonetheless contributed significantly to the understanding of β-adrenergic control of energy metabolism and has informed the development of subsequent generations of more selective β3-adrenergic agonists.

References

Ro 16-8714: An In-Depth Technical Guide to a Beta-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenylethanolamine derivative recognized for its activity as a beta-adrenoceptor agonist. Primarily investigated for its thermogenic and potential anti-obesity effects, this compound has demonstrated a notable selectivity for the β3-adrenoceptor subtype in preclinical rodent models. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, signaling pathways, and the experimental methodologies used to characterize its activity. The information is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of beta-adrenoceptor agonists.

Introduction

Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism. The three main subtypes, β1, β2, and β3, are distributed in different tissues and mediate distinct physiological responses. This compound emerged as a tool compound in the study of β-ARs, particularly in the context of energy metabolism. Its investigation has contributed to the understanding of β3-adrenoceptor function in brown adipose tissue (BAT) and its role in thermogenesis.

Pharmacological Profile

The pharmacological activity of this compound is characterized by its binding affinity and functional potency at the different β-adrenoceptor subtypes.

Binding Affinity

Radioligand competition binding assays are employed to determine the binding affinity (Ki) of this compound for β-adrenoceptor subtypes. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.

Table 1: Binding Affinity (Ki) of this compound at Beta-Adrenoceptor Subtypes

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| β1-Adrenoceptor | CHO cells expressing rat β1-AR | [3H]CGP 12177 | Data Not Available | |

| β2-Adrenoceptor | CHO cells expressing rat β2-AR | [3H]CGP 12177 | Data Not Available | |

| β3-Adrenoceptor | CHO cells expressing rat β3-AR | [3H]CGP 12177 | ~45 (for BRL 37344, a similar agonist) | [1] |

Functional Activity

The functional potency of this compound is typically assessed by its ability to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The half-maximal effective concentration (EC50) is a measure of the compound's potency in eliciting this response.

Table 2: Functional Potency (EC50) of this compound in Adenylyl Cyclase Assays

| Receptor Subtype | Test System | Parameter Measured | EC50 (nM) | Reference |

| β1-Adrenoceptor | Brown preadipocytes (predominantly β1) | cAMP accumulation | Data Not Available | [2] |

| β2-Adrenoceptor | Data Not Available | cAMP accumulation | Data Not Available | |

| β3-Adrenoceptor | Mature brown adipocytes (predominantly β3) | cAMP accumulation | Data Not Available | [2] |

Note: While studies confirm this compound stimulates adenylyl cyclase, specific EC50 values for each receptor subtype are not consistently reported in publicly available literature.

Signaling Pathways

As a beta-adrenoceptor agonist, this compound initiates a well-defined signaling cascade upon binding to its receptor.

References

An In-depth Technical Guide on the Thermogenic Properties of Ro 16-8714

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a phenylethanolamine derivative that has been identified as a potent β-adrenergic agonist with significant thermogenic and antihyperglycemic properties.[1] Extensive research, particularly in the late 1980s and early 1990s, investigated its potential as a therapeutic agent for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core thermogenic properties of this compound, focusing on its mechanism of action, quantitative effects on energy expenditure and brown adipose tissue (BAT), and detailed experimental protocols from key studies.

Core Mechanism of Thermogenic Action

This compound exerts its thermogenic effects primarily through the activation of β-adrenergic receptors, with a notable impact on brown adipose tissue (BAT). The signaling cascade initiated by this compound in BAT leads to an increase in metabolic rate and heat production.

The binding of this compound to β-adrenergic receptors on the surface of brown adipocytes activates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[2][3] This increase in intracellular cAMP serves as a second messenger, triggering a downstream cascade of events that culminates in the activation of uncoupling protein 1 (UCP1). UCP1, located in the inner mitochondrial membrane of brown adipocytes, uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[2][4]

Studies in obese (fa/fa) Zucker rats have demonstrated that this compound administration leads to a significant increase in the number of β-adrenoceptors in BAT and enhances the activity of the adenylyl cyclase system.[2] Furthermore, this compound has been shown to increase the messenger RNA (mRNA) levels of UCP1 in both lean and obese animal models, indicating a transcriptional upregulation of this key thermogenic protein.[2][4]

Quantitative Data on Thermogenic Effects

The thermogenic effects of this compound have been quantified in both human and animal studies. The following tables summarize the key quantitative findings.

| Parameter Measured | Subject | Treatment Details | Key Findings | Reference(s) |

| Resting Energy Expenditure (REE) | Healthy Male Volunteers | Single oral dose of 5 mg | 10% increase in REE | [5] |

| Resting Energy Expenditure (REE) | Healthy Male Volunteers | Single oral dose of 20 mg | 21% increase in REE | [5] |

| β-Adrenoceptor Number in IBAT | Obese (fa/fa) Zucker Rats | Acute treatment | 2.8-fold increase | [2] |

| Isoprenaline-Stimulated Adenylate Cyclase Activity in IBAT | Obese (fa/fa) Zucker Rats | Acute treatment | 2.5-fold increase | [2] |

| NaF-Stimulated Adenylate Cyclase Activity in IBAT | Obese (fa/fa) Zucker Rats | Acute treatment | 2.0-fold increase | [2] |

| Uncoupling Protein 1 (UCP1) mRNA in IBAT | Lean and Obese (fa/fa) Zucker Rats | Acute treatment | Increased to the same extent (specific fold-change not quantified) | [2] |

IBAT: Interscapular Brown Adipose Tissue

| Parameter Measured | Subject | Treatment Details | Key Findings | Reference(s) |

| Heart Rate | Healthy Male Volunteers | Single oral dose of 5 mg | 8% increase | [5] |

| Heart Rate | Healthy Male Volunteers | Single oral dose of 20 mg | 49% increase | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Brown Adipocytes

References

- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

The Antihyperglycemic Profile of Ro 16-8714: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenethanolamine derivative identified as a potent β-adrenergic agonist with significant thermogenic and antihyperglycemic properties. Primarily targeting β-adrenergic receptors in brown adipose tissue (BAT), this compound stimulates a cascade of metabolic events that enhance glucose utilization and reduce hyperglycemia. This technical guide provides a comprehensive analysis of the core antihyperglycemic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its pharmacological profile. The information is intended to support further research and development in the field of metabolic disease therapeutics.

Core Mechanism of Action: β-Adrenergic Stimulation in Brown Adipose Tissue

This compound exerts its primary effects through the activation of β-adrenergic receptors, with a pronounced specificity for brown adipose tissue.[1][2] This targeted action initiates a signaling cascade that culminates in enhanced glucose uptake and metabolism. The principal mechanism involves the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates downstream pathways that promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of brown adipocytes, thereby increasing glucose uptake from the circulation.[1] Furthermore, this compound has been shown to increase the expression of uncoupling protein 1 (UCP1) mRNA, a key component of thermogenesis in BAT.[3]

Beyond its effects on BAT, this compound has demonstrated the ability to decrease hepatic glucose production and increase glucose utilization in oxidative muscles, contributing to its overall hypoglycemic effect in diabetic animal models.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antihyperglycemic and metabolic effects of this compound.

Table 1: Effects of this compound on Glucose Metabolism and BAT Activity in Rodent Models

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Glucose Utilization in BAT | Control and Obese (fa/fa) Rats | Euglycemic hyperinsulinemic clamp with 2-deoxyglucose injection following this compound administration. | Increased basal and insulin-stimulated glucose utilization in both control and obese rats. | [1] |

| GLUT4 Transporter Levels in BAT | Control and Obese (fa/fa) Rats | Acute treatment with this compound. | Increased the total number of GLUT4 transporters in both groups. | [1] |

| GLUT4 mRNA in BAT | Control and Obese (fa/fa) Rats | Acute treatment with this compound. | Increased the amount of mRNA coding for GLUT4. | [1] |

| Oxygen Consumption | Normal Rats, Obese Mice and Rats | Not specified. | Potent stimulation of oxygen consumption. | [2] |

| Carbohydrate Oxidation | Obese Mice | Subchronic treatment. | Potent antidiabetic effects primarily due to stimulation of carbohydrate oxidation. | [2] |

| Oxygen Consumption in Isolated Brown Adipocytes | Rats | 20 µM this compound. | Stimulated O2 consumption from a basal rate of 278 to 1024 µmol of O2/h per g of lipid. | [5] |

| Glucose Oxidation in Isolated Brown Adipocytes | Rats | Combined action of this compound and insulin. | Promoted glucose oxidation, reaching a maximal value equivalent to 165 µmol of O2/h per g of lipid. | [5] |

| Adenylate Cyclase Activity in BAT | Obese (fa/fa) Zucker Rats | Acute treatment with this compound. | Increased (-)-isoprenaline-stimulated adenylate cyclase activity by 2.5-fold and NaF-stimulated activity by 2.0-fold. | [3] |

| β-adrenoceptor Number in BAT | Obese (fa/fa) Zucker Rats | Acute treatment with this compound. | Increased β-adrenoceptor number by 2.8-fold. | [3] |

| UCP1 mRNA in BAT | Lean and Obese (fa/fa) Zucker Rats | Acute treatment with this compound. | Increased mRNA for mitochondrial uncoupling protein to the same extent in both groups. | [3] |

| Hepatic Glucose Production | Streptozotocin-diabetic Rats | Not specified. | Decreased hepatic glucose production. | [4] |

| Glucose Utilization in Oxidative Muscles | Streptozotocin-diabetic Rats | Not specified. | Increased glucose utilization. | [4] |

Table 2: Effects of this compound in Human Volunteers

| Parameter | Study Population | Treatment Details | Key Findings | Reference |

| Energy Expenditure | Healthy Male Volunteers | Infusion of this compound. | Increased energy expenditure. | [6] |

| Heart Rate | Healthy Male Volunteers | Infusion of this compound. | Increased heart rate. | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Euglycemic Hyperinsulinemic Clamp

-

Objective: To assess insulin sensitivity and glucose utilization in response to this compound.

-

Procedure:

-

Animals are fasted to achieve a basal metabolic state.

-

A continuous infusion of insulin is administered to raise plasma insulin to a constant, high level.

-

A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, "euglycemic" level.

-

The rate of glucose infusion required to maintain euglycemia is a measure of whole-body glucose disposal and insulin sensitivity.

-

To specifically measure glucose utilization in brown adipose tissue, a bolus injection of a radiolabeled glucose analog, such as 2-deoxyglucose, is given during the clamp.

-

Following the experiment, tissues are excised, and the accumulation of the radiolabeled analog is measured to determine tissue-specific glucose uptake.[1]

-

Measurement of GLUT4 Transporters

-

Objective: To quantify the effect of this compound on the abundance of GLUT4 transporters in brown adipose tissue.

-

Procedure (Crude Membrane Preparation and Immunoblotting):

-

Brown adipose tissue is homogenized in a buffer to lyse the cells.

-

Crude membrane fractions, which contain the plasma membrane and other cellular membranes, are isolated by differential centrifugation.

-

The protein concentration of the membrane preparations is determined.

-

Membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane (Western blotting).

-

The membrane is incubated with a primary antibody specific for GLUT4.

-

A secondary antibody conjugated to an enzyme or fluorophore that recognizes the primary antibody is then added.

-

The signal from the secondary antibody is detected, and the intensity of the band corresponding to GLUT4 is quantified to determine its relative abundance.[1]

-

Quantification of GLUT4 mRNA

-

Objective: To determine the effect of this compound on the gene expression of GLUT4 in brown adipose tissue.

-

Procedure (RNA Extraction and Northern Blotting or RT-qPCR):

-

Total RNA is extracted from brown adipose tissue using standard methods (e.g., TRIzol reagent).

-

For Northern Blotting:

-

A specific amount of total RNA is separated by size on an agarose gel.

-

The RNA is transferred to a nylon membrane.

-

The membrane is hybridized with a labeled probe specific for GLUT4 mRNA.

-

The signal from the probe is detected and quantified.

-

-

For Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR):

-

Total RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for a PCR reaction with primers specific for GLUT4.

-

The amplification of the GLUT4 gene is monitored in real-time using a fluorescent dye.

-

The level of GLUT4 mRNA is quantified relative to a stable housekeeping gene.[1]

-

-

Measurement of Oxygen Consumption and Glucose Oxidation in Isolated Brown Adipocytes

-

Objective: To assess the direct effects of this compound on the metabolic activity of brown adipocytes.

-

Procedure:

-

Brown adipocytes are isolated from rats by collagenase digestion of interscapular brown adipose tissue.

-

Oxygen Consumption:

-

Isolated adipocytes are placed in a sealed chamber equipped with an oxygen electrode.

-

Basal oxygen consumption is measured.

-

This compound is added to the chamber, and the change in oxygen consumption is recorded to determine the thermogenic response.[5]

-

-

Glucose Oxidation:

-

Isolated adipocytes are incubated in a medium containing [U-14C]glucose.

-

After the incubation period, the amount of 14CO2 produced is measured, which is a direct indicator of glucose oxidation.

-

The incorporation of [14C] into lipids and the release of lactate can also be measured to provide a more complete picture of glucose metabolism.[5]

-

-

Adenylate Cyclase Activity Assay

-

Objective: To measure the effect of this compound on the activity of adenylate cyclase in brown adipose tissue membranes.

-

Procedure:

-

Plasma membranes are prepared from brown adipose tissue homogenates by centrifugation.

-

The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylate cyclase) and a buffer.

-

The reaction is initiated by the addition of the membrane preparation and allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive detection methods.

-

To assess the effect of this compound, the assay is performed in the presence and absence of the compound, as well as with known activators of adenylate cyclase like (-)-isoprenaline and sodium fluoride (NaF) for comparison.[3]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in brown adipocytes.

Caption: Experimental workflow for the euglycemic hyperinsulinemic clamp.

Conclusion

This compound demonstrates significant antihyperglycemic effects, primarily through the stimulation of β-adrenergic receptors in brown adipose tissue. This leads to increased glucose uptake via GLUT4 translocation and enhanced glucose metabolism. Preclinical studies in rodent models have consistently shown its efficacy in improving glucose homeostasis. While human studies have confirmed its thermogenic effects, the accompanying increase in heart rate suggests a need for more selective β3-adrenergic agonists for therapeutic applications in metabolic diseases. The data and protocols summarized in this guide provide a solid foundation for future research aimed at developing novel antihyperglycemic agents targeting the β-adrenergic signaling pathway. Further investigation into the long-term efficacy and safety of more selective compounds is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. Glucose metabolism in isolated brown adipocytes under beta-adrenergic stimulation. Quantitative contribution of glucose to total thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative measurement of GLUT4 translocation to the plasma membrane by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ro 16-8714 and Brown Adipose Tissue Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the β-adrenergic agonist Ro 16-8714 and its role in the activation of brown adipose tissue (BAT). The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways involved.

Core Concepts: this compound and Brown Adipose Tissue Thermogenesis

This compound is a phenylethanolamine derivative that has been investigated for its thermogenic and lipolytic properties. It primarily functions as a β-adrenergic agonist, with a notable, though not entirely exclusive, affinity for the β3-adrenergic receptor subtype. Activation of these receptors on brown adipocytes initiates a signaling cascade that culminates in non-shivering thermogenesis, a process of heat production independent of muscle contraction. This is primarily achieved through the upregulation and activation of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis, dissipating the energy as heat.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro and Ex Vivo Effects of this compound on Brown Adipose Tissue

| Parameter | Animal Model | Treatment | Result | Reference |

| Adenylate Cyclase Activity (isoprenaline-stimulated) | Obese (fa/fa) Zucker rats | Acute this compound | 2.5-fold increase | [1][2] |

| Adenylate Cyclase Activity (NaF-stimulated) | Obese (fa/fa) Zucker rats | Acute this compound | 2.0-fold increase | [1][2] |

| β-adrenoceptor Number | Obese (fa/fa) Zucker rats | Acute this compound | 2.8-fold increase | [1][2] |

| UCP1 mRNA Level | Lean and Obese (fa/fa) Zucker rats | Acute this compound | Increased to the same extent in both | [1][2] |

| β3-adrenergic Receptor (AR) Number | Lean Zucker rats | 72h this compound | 62% decrease | [3][4] |

| β3-AR mRNA Level | Lean Zucker rats | 30h this compound | 93% decrease | [3][4] |

| β1- and β2-AR Number | Lean Zucker rats | 72h this compound | No effect | [3][4] |

Table 2: In Vivo Effects of this compound in Humans

| Parameter | Dose (oral) | Result (Mean ± SEM) | Reference |

| Resting Energy Expenditure (REE) Increase | 5 mg | 10 ± 2% | [5][6] |

| 10 mg | 11 ± 2% | [5] | |

| 20 mg | 21 ± 2% | [5][6] | |

| Heart Rate Increase | 5 mg | 8 ± 3% | [5][6] |

| 10 mg | 22 ± 2% | [5] | |

| 20 mg | 49 ± 8% | [5][6] | |

| Systolic Blood Pressure Increase | 5 mg | 8 ± 1% | [5] |

| 10 mg | 11 ± 1% | [5] | |

| 20 mg | 13 ± 2% | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound in brown adipocytes and a typical experimental workflow for assessing its effects.

References

- 1. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermogenic effect of the new beta-adrenoreceptor agonist this compound in healthy male volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Thermogenic effects of various beta-adrenoceptor agonists in humans: their potential usefulness in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Ro 16-8714: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a synthetic phenylethanolamine derivative and a potent, thermogenic β-adrenergic agonist. Primarily targeting the β3-adrenergic receptor (β3-AR), it has been instrumental in elucidating the physiological roles of this receptor subtype, particularly in adipose tissue. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vivo effects, and the experimental protocols used to characterize it. While specific binding affinities and a complete pharmacokinetic profile are not publicly available, this guide synthesizes the existing scientific literature to offer a detailed understanding of this important research compound.

Introduction

This compound emerged as a key pharmacological tool in the study of β-adrenergic signaling, particularly in the context of obesity and metabolic research.[1] Its development was driven by the need for agonists with selectivity for the then-atypical β-adrenergic receptor, now known as the β3-AR, which is predominantly expressed in brown and white adipose tissue. The compound's ability to stimulate thermogenesis and lipolysis has made it a subject of interest for its potential anti-obesity and anti-diabetic properties.[2]

Mechanism of Action

This compound exerts its effects primarily through the activation of β3-adrenergic receptors.[3] Like other β-adrenergic agonists, its binding to the receptor initiates a signaling cascade involving the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the downstream physiological effects. In brown adipose tissue (BAT), this pathway culminates in the activation of uncoupling protein 1 (UCP1), leading to heat production (thermogenesis).[4]

Signaling Pathway Diagram

References

The β-Adrenergic Agonist Ro 16-8714: A Technical Guide to its Effects on Uncoupling Protein mRNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the β-adrenergic agonist Ro 16-8714 on the messenger RNA (mRNA) levels of uncoupling proteins (UCPs). It synthesizes key findings from foundational research, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway to support further investigation and drug development efforts in the field of metabolic research.

Core Findings: this compound Differentially Regulates UCP mRNA Expression

This compound, a selective β-adrenergic agonist, has been demonstrated to modulate the expression of uncoupling protein mRNAs, particularly in brown adipose tissue (BAT). The primary effect is a significant upregulation of Uncoupling Protein 1 (UCP1) mRNA, a key mediator of non-shivering thermogenesis. Furthermore, evidence suggests that this compound also influences the expression of other UCP isoforms.

A pivotal study by Muzzin et al. (1989) established that an acute treatment with this compound increased the mRNA for mitochondrial uncoupling protein (now known as UCP1) to the same extent in both lean and genetically obese (fa/fa) Zucker rats[1]. This finding highlights the compound's potential to stimulate thermogenic pathways irrespective of the underlying obesity genotype.

Subsequent research has further elucidated the specificity of this compound. Studies have shown that while it robustly increases UCP1 and UCP3 mRNA in brown adipose tissue, it does not appear to affect the mRNA levels of UCP2 in the same tissue[2]. This differential regulation underscores the nuanced interaction of this compound with the transcriptional machinery governing UCP isoform expression.

The following table summarizes the quantitative effects of this compound on UCP mRNA levels as reported in key studies.

| Uncoupling Protein | Tissue | Animal Model | Treatment Details | Key Finding | Reference |

| UCP1 | Interscapular Brown Adipose Tissue (IBAT) | Lean and Obese (fa/fa) Zucker Rats | Acute treatment (dosage not specified in abstract) | Increased UCP1 mRNA to the same extent in both lean and obese rats. | Muzzin et al., 1989[1] |

| UCP3 | Brown Adipose Tissue (BAT) | Not specified in secondary source | Not specified in secondary source | Increased UCP3 mRNA. | Cited in Scarpace et al., 2000[2] |

| UCP2 | Brown Adipose Tissue (BAT) | Not specified in secondary source | Not specified in secondary source | No change in UCP2 mRNA. | Cited in Scarpace et al., 2000[2] |

Signaling Pathway: β-Adrenergic Induction of UCP1 Gene Expression

The induction of UCP1 mRNA expression by this compound is mediated through the β-adrenergic signaling cascade. As a β-adrenergic agonist, this compound binds to and activates β-adrenergic receptors on the surface of brown adipocytes. This initiates a downstream signaling cascade that ultimately leads to the transcriptional activation of the Ucp1 gene.

The binding of this compound to the β-adrenergic receptor activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[1]. The elevation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates key transcription factors, including cAMP response element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38 MAPK)[3][4][5][6][7]. These activated transcription factors, along with other co-activators such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), bind to specific enhancer regions in the Ucp1 gene promoter, driving its transcription[3][4][6].

Experimental Protocols

This section details the methodologies employed in the key studies investigating the effects of this compound on UCP mRNA.

Animal Models and Treatment

-

Animal Model: Genetically obese (fa/fa) Zucker rats and their lean littermates are a commonly used model to study obesity and metabolic disorders.

-

Compound Administration: In the study by Muzzin et al. (1989), this compound was administered via an acute treatment. While the exact dosage and route of administration are not specified in the abstract, such studies typically involve intraperitoneal or subcutaneous injections.

RNA Analysis: Northern Blotting

The quantification of UCP mRNA in the foundational studies was primarily performed using Northern blotting. This technique allows for the detection and quantification of specific RNA sequences.

Experimental Workflow for Northern Blotting of UCP mRNA:

Detailed Steps:

-

Tissue Homogenization and RNA Extraction: Interscapular brown adipose tissue is rapidly dissected and homogenized in a solution containing a strong denaturant (e.g., guanidinium thiocyanate) to inhibit RNase activity. Total RNA is then isolated using methods such as acid guanidinium thiocyanate-phenol-chloroform extraction.

-

RNA Quantification and Integrity Check: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by visualizing the 28S and 18S ribosomal RNA bands on a denaturing agarose gel.

-

Denaturing Agarose Gel Electrophoresis: A specific amount of total RNA (typically 10-20 µg) is denatured and separated by size on a formaldehyde-containing agarose gel.

-

Northern Transfer: The size-separated RNA is transferred from the gel to a solid support, such as a nylon or nitrocellulose membrane, via capillary or vacuum blotting.

-

Probe Labeling: A DNA or RNA probe complementary to the UCP mRNA sequence of interest is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin).

-

Hybridization: The membrane is incubated with the labeled probe under conditions that allow for specific binding of the probe to the target UCP mRNA.

-

Washing and Detection: The membrane is washed to remove non-specifically bound probe. If a radioactive probe is used, the membrane is exposed to X-ray film (autoradiography). For non-radioactive probes, detection is typically achieved through an antibody-based chemiluminescent or colorimetric reaction.

-

Quantification: The intensity of the resulting bands, which corresponds to the amount of UCP mRNA, is quantified using densitometry. To normalize for variations in RNA loading, the membrane is often re-probed for a housekeeping gene (e.g., actin or GAPDH).

Conclusion and Future Directions

The β-adrenergic agonist this compound is a potent inducer of UCP1 and UCP3 mRNA expression in brown adipose tissue. Its ability to stimulate the primary thermogenic gene, Ucp1, in both lean and obese states, highlights its potential as a tool for studying the regulation of energy expenditure. The differential regulation of UCP isoforms by this compound warrants further investigation to fully understand its mechanism of action and to explore the distinct physiological roles of UCP1, UCP2, and UCP3.

For drug development professionals, the targeted induction of UCP1 and UCP3 by compounds like this compound presents a promising avenue for the development of anti-obesity and anti-diabetic therapeutics. Future research should focus on elucidating the long-term effects of this compound on UCP expression and whole-body energy metabolism, as well as exploring the development of second-generation agonists with improved specificity and pharmacokinetic profiles. The detailed methodologies and signaling pathways outlined in this guide provide a solid foundation for these future endeavors.

References

- 1. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncoupling proteins 2 and 3 with age: regulation by fasting and beta3-adrenergic agonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive and negative control of Ucp1 gene transcription and the role of β-adrenergic signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2 induces Ucp1 expression in adipocytes in response to β3-AR stimulation and enhances oxygen consumption in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]

The β3-Adrenergic Receptor Agonist Ro 16-8714: A Deep Dive into its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a selective agonist of the β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism primarily expressed in adipose tissue. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its roles in stimulating lipolysis and thermogenesis. We will explore the core signaling cascade initiated by this compound, from receptor binding to downstream gene expression changes. This document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound is a phenylethanolamine derivative that has been instrumental in elucidating the physiological functions of the β3-adrenergic receptor. Its selectivity for the β3-AR over β1- and β2-AR subtypes has made it a valuable tool for studying metabolic processes, particularly in the context of obesity and type 2 diabetes research. The primary cellular effects of this compound are observed in adipocytes, where it triggers a cascade of events leading to the breakdown of stored fats and the production of heat.

Core Cellular Pathway: β3-Adrenergic Signaling

The principal mechanism of action for this compound is the activation of the β3-adrenergic signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

Pathway Description:

-

Receptor Binding: this compound binds to the β3-adrenergic receptor on the surface of adipocytes.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, thereby executing the cellular response.

Caption: β3-Adrenergic signaling pathway activated by this compound.

Key Cellular Effects of this compound

The activation of the β3-AR pathway by this compound culminates in two primary physiological responses in adipocytes: lipolysis and thermogenesis.

Lipolysis

Lipolysis is the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.

-

Mechanism: Activated PKA phosphorylates and activates Hormone-Sensitive Lipase (HSL).[1] HSL then translocates to the surface of lipid droplets and hydrolyzes triglycerides.

-

Outcome: The released FFAs can be used by other tissues as an energy source, while glycerol can be transported to the liver for gluconeogenesis.

Thermogenesis

Thermogenesis is the process of heat production. In brown and beige adipocytes, this is primarily achieved through non-shivering thermogenesis mediated by Uncoupling Protein 1 (UCP1).

-

Mechanism: PKA activation leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein). Phosphorylated CREB, along with other factors like p38 MAPK, promotes the transcription of the UCP1 gene.[2]

-

Outcome: The newly synthesized UCP1 protein is inserted into the inner mitochondrial membrane, where it dissipates the proton gradient generated by the electron transport chain, releasing energy as heat instead of being used for ATP synthesis.

Quantitative Data

| Parameter Measured | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect | Reference |

| β3-AR mRNA level | Rat Brown Adipose Tissue | In vivo treatment | 93% decrease at 30h | [3] |

| β3-AR number | Rat Brown Adipose Tissue | In vivo treatment | 62% decrease after 72h | [3] |

| Energy Expenditure | Humans | Infusion | Significant increase | [4] |

| Heart Rate | Humans | Infusion | Significant increase | [4][5] |

| Nitrogen Retention | Rats | Prolonged application | Slightly enhanced | [6] |

| Fat Content | Rats | Prolonged application | Reduced | [6] |

Experimental Protocols

Detailed, step-by-step protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize the effects of this compound.

Adenylate Cyclase Activity Assay

This assay measures the production of cAMP in response to β3-AR stimulation.

-

Membrane Preparation: Isolate plasma membranes from adipocytes or relevant tissue through homogenization and differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and MgCl2.

-

Stimulation: Add this compound at various concentrations to the membrane preparation in the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stopping solution (e.g., cold EDTA or by boiling).

-

cAMP Quantification: Measure the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

Lipolysis Assay (Glycerol/Free Fatty Acid Release)

This assay quantifies the rate of lipolysis by measuring the release of glycerol or FFAs from isolated adipocytes.

-

Adipocyte Isolation: Isolate primary adipocytes from adipose tissue by collagenase digestion.

-

Incubation: Incubate the isolated adipocytes in a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and bovine serum albumin (BSA) as a fatty acid acceptor.

-

Stimulation: Add this compound at various concentrations to the adipocyte suspension.

-

Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 1-2 hours).

-

Sample Collection: Collect the infranatant (the aqueous layer below the floating adipocytes) for glycerol and FFA analysis.

-

Quantification: Measure the concentration of glycerol and FFAs in the infranatant using commercially available colorimetric or fluorometric assay kits.

UCP1 mRNA Expression Analysis (Northern Blotting)

This technique is used to determine the relative abundance of UCP1 mRNA.

-

RNA Extraction: Extract total RNA from adipocytes or adipose tissue treated with this compound using a standard method (e.g., TRIzol reagent).

-

Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for UCP1 mRNA. The probe is typically a cDNA or oligonucleotide sequence complementary to the UCP1 transcript.

-

Washing: Wash the membrane to remove any unbound probe.

-

Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). The intensity of the band corresponding to UCP1 mRNA is proportional to its abundance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on UCP1 gene expression.

Caption: Experimental workflow for UCP1 expression analysis.

Conclusion

This compound serves as a potent and selective tool for activating the β3-adrenergic signaling pathway. Its ability to stimulate lipolysis and thermogenesis in adipocytes has provided significant insights into the regulation of energy metabolism. The cellular mechanisms, revolving around the cAMP/PKA signaling cascade, are well-characterized, leading to the phosphorylation of key metabolic enzymes and transcription factors. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other β3-AR agonists in various physiological and pathological contexts. Further research focusing on obtaining comprehensive quantitative data will be crucial for the development of novel therapeutics targeting the β3-adrenergic receptor for metabolic diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. rjme.ro [rjme.ro]

- 3. Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Discovery and Chemical Structure of Ro 16-8714

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a pioneering beta-adrenergic agonist renowned for its potent thermogenic and antihyperglycemic properties. Developed by Hoffmann-La Roche in the early 1980s, this compound emerged from a dedicated research program aimed at identifying novel therapeutic agents for obesity and type 2 diabetes. Its discovery was a significant step in understanding the role of atypical beta-adrenergic receptors, later classified as β3-adrenoceptors, in regulating energy metabolism. This technical guide provides a comprehensive overview of the discovery, chemical structure, and foundational pharmacological characterization of this compound.

Discovery and Development

This compound, with the chemical name p-[(R)-3-[bis-[(R)-p-hydroxyphenethyl]amino]butyl]benzamide, was synthesized as part of a series of phenylethanolaminobenzamides. The research, spearheaded by scientists at Hoffmann-La Roche, focused on developing compounds that could selectively stimulate thermogenesis in brown adipose tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure.

The discovery process involved the systematic screening of newly synthesized compounds for their ability to increase oxygen consumption in vivo and stimulate lipolysis in isolated adipocytes. This compound was identified as a lead candidate due to its potent and selective effects on metabolic processes, with early studies highlighting its ability to normalize blood glucose levels in diabetic animal models and reduce fat accumulation.[1]

Chemical Structure

The chemical structure of this compound is characterized by a central benzamide moiety linked to a butyl chain, which in turn is substituted with a bis-[(R)-p-hydroxyphenethyl]amino group.

Chemical Formula: C₂₇H₃₂N₂O₃[2]

Molecular Weight: 432.56 g/mol [2]

IUPAC Name: 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]benzamide

The specific stereochemistry of the molecule, with (R) configurations at the chiral centers, is crucial for its biological activity.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature, the general synthesis of related phenylethanolaminobenzamides has been described in patents filed by Hoffmann-La Roche. The synthesis would likely involve the coupling of a suitably protected (R)-3-aminobutylbenzamide derivative with two equivalents of a protected (R)-p-hydroxyphenylethanolamine precursor, followed by deprotection steps.

Mechanism of Action

This compound exerts its effects primarily through the activation of beta-adrenergic receptors, with a notable selectivity for the β3-adrenoceptor subtype, which is highly expressed in brown and white adipose tissue.

Signaling Pathway

Activation of the β3-adrenoceptor by this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates key downstream targets, including hormone-sensitive lipase (HSL) and uncoupling protein 1 (UCP1).

Pharmacological Data

The following tables summarize key quantitative data from foundational studies on this compound.

In Vitro Activity

| Parameter | Cell/Tissue Type | Value | Reference |

| Adenylate Cyclase Activation | Brown Adipose Tissue (obese rats) | 2.5-fold increase (vs. isoprenaline) | [3][4] |

| Oxygen Consumption | Isolated Brown Adipocytes | Stimulated to 1024 µmol O₂/h per g | |

| Glucose Oxidation | Isolated Brown Adipocytes | Promoted | |

| Lipogenesis | Isolated Brown Adipocytes | Inhibited |

In Vivo Activity

| Parameter | Animal Model | Effect | Reference |

| β-Adrenoceptor Number | Brown Adipose Tissue (obese rats) | 2.8-fold increase | [3][4] |

| UCP1 mRNA | Brown Adipose Tissue (lean & obese rats) | Increased | [3][4] |

| Nitrogen Retention | Finishing Pigs | Enhanced | [1] |

| Fat Content | Rats | Reduced | [1] |

Experimental Protocols

Adenylate Cyclase Assay

Objective: To measure the effect of this compound on adenylate cyclase activity in brown adipose tissue membranes.

Methodology:

-

Membrane Preparation: Interscapular brown adipose tissue was homogenized in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA. The homogenate was centrifuged at 1,000 g for 10 min, and the supernatant was then centrifuged at 40,000 g for 20 min to pellet the plasma membranes. The pellet was washed and resuspended in the assay buffer.

-

Assay Conditions: The assay mixture (50 µl) contained 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, a GTP-regenerating system (5 mM creatine phosphate and 50 units/ml creatine kinase), 1 mM cAMP, and [α-³²P]ATP (1-2 x 10⁶ cpm).

-

Incubation: The reaction was initiated by adding the membrane preparation (20-30 µg of protein) and incubated for 10 min at 30°C in the presence or absence of this compound or other agonists.

-

Quantification: The reaction was stopped by adding a solution containing unlabeled cAMP and [³H]cAMP (for recovery determination). The [³²P]cAMP formed was separated from [α-³²P]ATP by sequential chromatography on Dowex 50 and alumina columns. The radioactivity was quantified by liquid scintillation counting.

Northern Blot Analysis of UCP1 mRNA

Objective: To determine the effect of this compound on the steady-state levels of uncoupling protein 1 (UCP1) mRNA.

Methodology:

-

RNA Extraction: Total RNA was extracted from interscapular brown adipose tissue using the guanidinium thiocyanate/caesium chloride method.

-

Electrophoresis: 15 µg of total RNA was denatured and electrophoresed on a 1.2% agarose gel containing 2.2 M formaldehyde.

-

Blotting: The RNA was transferred to a nylon membrane by capillary blotting and fixed by UV cross-linking.

-

Hybridization: The membrane was prehybridized and then hybridized overnight at 42°C with a ³²P-labeled cDNA probe specific for UCP1.

-

Washing and Autoradiography: The membrane was washed under stringent conditions to remove non-specifically bound probe, and the radioactive signal was detected by autoradiography.

-

Quantification: The intensity of the bands was quantified by densitometry.

Conclusion

This compound was a seminal discovery in the field of metabolic research, providing a powerful pharmacological tool to explore the therapeutic potential of β3-adrenoceptor agonism. Its development by Hoffmann-La Roche not only advanced the understanding of brown adipose tissue physiology but also paved the way for the development of subsequent generations of more selective β3-agonists for the treatment of obesity and type 2 diabetes. The data and methodologies presented in this guide offer a foundational understanding of this important compound for professionals in drug discovery and development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Effects of Ro 16-8714: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenylethanolamine derivative and a potent β-adrenergic agonist with demonstrated thermogenic, lipolytic, and antihyperglycemic properties. This technical guide provides a comprehensive overview of the in vivo metabolic effects of this compound, with a focus on its impact on energy expenditure, lipid metabolism, glucose homeostasis, and body composition. Detailed experimental protocols from key studies are presented, and signaling pathways and experimental workflows are visualized through diagrams. Quantitative data from human and animal studies are summarized in structured tables to facilitate comparison and analysis. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, metabolism, and drug development.

Introduction

Obesity and type 2 diabetes represent significant global health challenges. One therapeutic strategy has focused on the development of β-adrenergic agonists that can stimulate energy expenditure and improve metabolic parameters. This compound has been investigated for its potential in this area due to its effects on various metabolic processes. This guide synthesizes the available in vivo data on this compound, offering a detailed examination of its metabolic profile.

Effects on Energy Expenditure and Thermogenesis

This compound has been shown to increase energy expenditure in both humans and animal models, primarily through the stimulation of thermogenesis in brown adipose tissue (BAT).

Quantitative Data

| Species | Model | Dose | Route of Administration | Duration | Effect on Resting Energy Expenditure (REE) | Heart Rate Change | Reference |

| Human | Healthy male volunteers | 5 mg | Oral | Single dose | +10% | +8% | [1] |

| Human | Healthy male volunteers | 20 mg | Oral | Single dose | +21% | +49% | [1] |

Molecular Mechanisms in Brown Adipose Tissue

This compound exerts its thermogenic effects by activating β-adrenergic receptors, particularly the β3-adrenergic receptor, in brown adipocytes. This activation initiates a signaling cascade that leads to an increase in the expression and activity of uncoupling protein 1 (UCP1).

| Species | Model | Treatment | Effect | Fold Change | Reference |

| Rat | Obese (fa/fa) Zucker | Acute this compound | Isoprenaline-stimulated adenylate cyclase activity | 2.5 | [2][3] |

| Rat | Obese (fa/fa) Zucker | Acute this compound | NaF-stimulated adenylate cyclase activity | 2.0 | [2][3] |

| Rat | Obese (fa/fa) Zucker | Acute this compound | β-adrenoceptor number | 2.8 | [2][3] |

| Rat | Lean and Obese Zucker | Acute this compound | UCP1 mRNA | Increased | [2][3] |

| Rat | Lean Zucker | 72 hours this compound | β3-adrenergic receptor number | -62% | [4][5] |

| Rat | Lean Zucker | 30 hours this compound | β3-adrenergic receptor mRNA | -93% | [4][5] |

Signaling Pathway

Effects on Lipid Metabolism

This compound has demonstrated lipolytic effects, contributing to the mobilization of fatty acids from adipose tissue.

Quantitative Data

Specific quantitative data on the in vivo effects of this compound on plasma free fatty acid and glycerol levels were not available in the initial search results. Further research is required to populate this table.

| Species | Model | Dose | Route of Administration | Duration | Change in Free Fatty Acids | Change in Glycerol | Reference |

| - | - | - | - | - | - | - | - |

Effects on Glucose Metabolism

This compound exhibits beneficial effects on glucose homeostasis, including hypoglycemic and insulinogenic properties.

Quantitative Data

Precise quantitative data on the in vivo effects of this compound on blood glucose and insulin levels were not available in the initial search results. Further research is required to populate this table.

| Species | Model | Dose | Route of Administration | Duration | Change in Blood Glucose | Change in Insulin | Reference |

| Rat | Streptozotocin-diabetic | - | - | - | Decreased | - | [6] |

| Human | Healthy | - | - | - | - | Insulinogenic effect noted | [6] |

Proposed Mechanisms

The antihyperglycemic effects of this compound are attributed to:

-

Decreased hepatic glucose production. [6]

-

Increased glucose utilization in oxidative muscles. [6]

-

Stimulation of carbohydrate oxidation. [7]

Effects on Body Composition and Nitrogen Retention

In livestock, particularly pigs, this compound has been shown to act as a repartitioning agent, promoting lean mass accretion and enhancing nitrogen retention.

Quantitative Data in Finishing Pigs

| Treatment Group | Protein Intake | This compound Dose | Daily Weight Gain ( g/day ) | Carcass Nitrogen (g) | Non-carcass Nitrogen (g) | Carcass Fat (kg) | Nitrogen Retention Efficiency (g/kg N intake) | Reference |

| NP | Normal | 0 mg/kg | 898 | 1813 | 330 | 22.1 | 295 | [6] |

| NPp | Normal | 60 mg/kg | 927 | 1970 | 309 | 19.9 | 363 | [6] |

| LP | Low | 0 mg/kg | 855 | 1786 | 312 | 23.4 | 321 | [6] |

| LPp | Low | 60 mg/kg | 810 | 1825 | 285 | 23.0 | 327 | [6] |

Experimental Protocols

Thermogenic Effect in Humans

-

Objective: To assess the thermogenic effect of this compound in healthy male volunteers.

-

Subjects: Healthy, normal-weight male volunteers.

-

Protocol:

-

Subjects fasted overnight.

-

A single oral dose of this compound (5 mg or 20 mg) or placebo was administered.

-

Resting Energy Expenditure (REE) was measured by indirect calorimetry.

-

Heart rate was monitored throughout the experiment.

-

-

Reference: [1]

Molecular Effects in Brown Adipose Tissue of Zucker Rats

-

Objective: To investigate the effect of this compound on β-adrenergic receptor signaling and UCP1 expression in the brown adipose tissue (BAT) of lean and obese Zucker rats.

-

Animals: Male lean (Fa/?) and obese (fa/fa) Zucker rats.

-

Protocol:

-

Acute Treatment: A single injection of this compound was administered.

-

Chronic Treatment: this compound was administered for 30 or 72 hours.

-

Interscapular brown adipose tissue (IBAT) was collected.

-

Plasma membranes were prepared from IBAT.

-

Adenylyl cyclase activity was measured in the presence of (-)-isoprenaline or NaF.

-

β-adrenergic receptor number was determined by radioligand binding assays.

-

UCP1 and β3-adrenergic receptor mRNA levels were quantified by Northern blot analysis.

-

Body Composition and Nitrogen Retention in Finishing Pigs

-

Objective: To determine the effects of this compound on growth performance, body composition, and nutrient retention in finishing pigs fed normal or low protein diets.

-

Animals: Finishing pigs (60 to 100 kg live weight).

-

Diets:

-

Normal Protein (NP): 138 g/kg diet

-

Low Protein (LP): 112 g/kg diet

-

-

Treatment Groups:

-

NP: Normal protein diet, no this compound.

-

NPp: Normal protein diet with 60 mg this compound per kg diet.

-

LP: Low protein diet, no this compound.

-

LPp: Low protein diet with 60 mg this compound per kg diet.

-

-

Protocol:

-

Pigs were fed their respective diets from 60 to 100 kg live weight.

-

Growth rate and feed intake were recorded.

-

At 100 kg, pigs were slaughtered, and carcass and non-carcass components were analyzed for nitrogen and fat content.

-

Nitrogen retention efficiency was calculated based on nitrogen intake and deposition.

-

-

Reference: [6]

Discussion and Future Directions

This compound demonstrates a multifaceted metabolic profile with potential therapeutic implications for obesity and related metabolic disorders. Its ability to increase energy expenditure, promote lipolysis, improve glucose homeostasis, and act as a repartitioning agent highlights its pleiotropic effects. However, the significant increase in heart rate observed in human studies at higher doses is a notable concern that would need to be addressed in any potential clinical development.

Further research is warranted to fully elucidate the in vivo effects of this compound. Specifically, studies providing more detailed quantitative data on its impact on lipid and glucose metabolism in humans are needed. Investigating the long-term efficacy and safety of this compound, as well as its effects in diabetic populations, would be crucial for evaluating its therapeutic potential. The development of analogues with a more favorable therapeutic window, maximizing metabolic benefits while minimizing cardiovascular side effects, could be a promising avenue for future drug discovery efforts.

Conclusion

This compound is a potent β-adrenergic agonist with significant in vivo effects on metabolism. It effectively stimulates thermogenesis and enhances nitrogen retention, while also showing promise in improving glucose control. The data presented in this technical guide provide a comprehensive foundation for understanding the metabolic actions of this compound and for guiding future research in this area.

References

- 1. Thermogenic effects of various beta-adrenoceptor agonists in humans: their potential usefulness in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel thermogenic beta-adrenergic agonist this compound increases the interscapular brown-fat beta-receptor-adenylate cyclase and the uncoupling-protein mRNA level in obese (fa/fa) Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ro 16-8714 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective β3-adrenergic receptor agonist known for its thermogenic, lipolytic, and anti-diabetic properties observed in various animal models. These application notes provide an overview of its mechanism of action and outline general protocols for its investigation in in vivo rodent studies based on available literature for compounds in the same class.

Disclaimer: Despite a comprehensive literature search, specific dosage information for this compound in mg/kg for in vivo rodent studies could not be definitively ascertained from the available resources. The dosage information provided herein is for other β3-adrenergic agonists and should be used as a reference for dose-ranging studies. Researchers should perform their own dose-finding experiments to determine the optimal and safe dosage for their specific experimental conditions.

Mechanism of Action

This compound exerts its effects by selectively activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway ultimately stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, and promotes thermogenesis, the production of heat, primarily in brown and beige adipose tissue.

Caption: β3-Adrenergic Receptor Signaling Pathway.

Quantitative Data for β3-Adrenergic Agonists in Rodent Studies

The following table summarizes dosages of other selective β3-adrenergic agonists used in rodent models, which can serve as a reference for designing studies with this compound.

| Compound | Animal Model | Dosage | Administration Route | Study Focus |

| CL 316 ,243 | AJ Mice | 1 mg/kg/day | Chronic infusion | Prevention of diet-induced obesity |

| CL 316 ,243 | Zucker Diabetic Fatty Rats | 1 mg/kg/d | Infusion | Anti-obesity and anti-diabetic effects |

| BRL 37344 | ob/ob Mice | 1 mg/day | Chronic infusion (20 days) | UCP1 mRNA expression in BAT |

| AJ-9677 | Rats | 0.1 or 1 mg/kg per day | Oral | Energy expenditure |

Experimental Protocols

Below is a generalized protocol for an in vivo rodent study investigating the effects of a β3-adrenergic agonist on metabolic parameters. This should be adapted based on the specific research question and the chosen animal model.

Animal Model Selection

-

Obesity Models:

-

Genetic Models: ob/ob mice (leptin deficient), db/db mice (leptin receptor deficient), Zucker rats (fa/fa, leptin receptor mutation). These models are useful for studying the effects of the compound in the context of severe, genetically driven obesity and insulin resistance.

-

Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, hyperlipidemia, and insulin resistance. This model is more representative of common human obesity.

-

Drug Preparation and Administration

-

Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept low to avoid toxicity.

-

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for systemic administration. Ensure proper technique to avoid injection into the intestines or bladder.

-

Subcutaneous (SC) Injection: Allows for slower absorption compared to IP.

-

Oral Gavage (PO): Used to deliver a precise dose directly to the stomach. Requires skilled handling to prevent esophageal injury or aspiration.

-

Dietary Admixture: The compound can be mixed into the rodent chow. This method is less stressful for the animals but provides less control over the exact daily dosage due to variations in food intake. A study in finishing pigs utilized 60 mg of this compound per kg of diet.

-

Experimental Design and Procedures

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).

-

Dosing: Administer the compound or vehicle according to the chosen schedule (e.g., once daily) for the duration of the study (e.g., acute, 24 hours; chronic, 2-8 weeks).

-

Monitoring:

-

Body Weight and Food Intake: Measure daily or several times per week.

-

Metabolic Cages: Acclimate animals and then measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity to assess energy expenditure.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

-

Blood Sampling: Collect blood at specified time points for analysis of plasma glucose, insulin, free fatty acids, triglycerides, and other relevant biomarkers.

-

-

Terminal Procedures: At the end of the study, euthanize animals and collect tissues (e.g., white and brown adipose tissue, liver, skeletal muscle) for further analysis (e.g., gene expression, protein analysis, histology).

Caption: General Experimental Workflow for an In Vivo Rodent Study.

Application Notes and Protocols for Ro 16-8714 Administration in Pigs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective β-adrenergic agonist that has been investigated for its repartitioning effects in pigs. As a phenylethanolamine, it belongs to a class of compounds known to increase protein accretion and decrease fat deposition in livestock animals. These effects are primarily mediated through the activation of β-adrenergic receptors in muscle and adipose tissues, leading to enhanced muscle growth and lipolysis. This document provides detailed application notes and protocols for the administration of this compound to pigs for research purposes.

Data Presentation

The following tables summarize the quantitative effects of dietary this compound administration on the growth performance, carcass composition, and nitrogen retention in finishing pigs.

Table 1: Effect of this compound on Growth Performance of Finishing Pigs (60-100 kg Live Weight)

| Parameter | Control Group | This compound Group (60 mg/kg feed) | Percentage Change |

| Average Daily Gain ( g/day ) | 855 - 898 | 810 - 927 | -5.3% to +3.2% |

| Feed Intake ( kg/day ) | Not significantly altered | Not significantly altered | - |